molecular formula C14H12 B047301 4-Methyl-9H-fluorene CAS No. 1556-99-6

4-Methyl-9H-fluorene

Cat. No.: B047301
CAS No.: 1556-99-6
M. Wt: 180.24 g/mol
InChI Key: OPFILOLCFWFBNT-UHFFFAOYSA-N
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Description

4-Methyl-9H-fluorene is an organic compound with the molecular formula C₁₄H₁₂. It is a derivative of fluorene, where a methyl group is attached to the fourth position of the fluorene ring system. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-9H-fluorene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of fluorene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of fluorene is coupled with a methyl halide in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale Friedel-Crafts alkylation processes. The reaction is carried out in continuous flow reactors to ensure consistent product quality and high throughput. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluorenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydrofluorene derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Dihydrofluorene derivatives.

    Substitution: Halogenated fluorene derivatives.

Scientific Research Applications

4-Methyl-9H-fluorene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are used in the study of aromaticity and electronic properties of polycyclic aromatic hydrocarbons.

    Biology: The compound is used in the development of fluorescent probes for biological imaging and in the study of enzyme-substrate interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with anti-cancer and anti-inflammatory properties.

    Industry: It is used in the production of high-performance polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Methyl-9H-fluorene depends on its specific application. In chemical reactions, it acts as an aromatic substrate that can undergo electrophilic substitution, oxidation, and reduction reactions. The presence of the methyl group at the fourth position influences the reactivity and selectivity of these reactions.

In biological systems, its derivatives can interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

4-Methyl-9H-fluorene can be compared with other methyl-substituted fluorenes and polycyclic aromatic hydrocarbons:

    4-Methylfluorene: Similar in structure but lacks the additional aromatic ring, making it less stable and less reactive.

    9-Methylfluorene: The methyl group is attached to the ninth position, leading to different reactivity and physical properties.

    Fluorene: The parent compound without any methyl substitution, which has different electronic properties and reactivity.

The uniqueness of this compound lies in the specific position of the methyl group, which significantly influences its chemical behavior and applications.

Properties

IUPAC Name

4-methyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12/c1-10-5-4-7-12-9-11-6-2-3-8-13(11)14(10)12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFILOLCFWFBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061776
Record name 4-Methylfluorene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556-99-6
Record name 4-Methylfluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1556-99-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-9H-fluorene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylfluorene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-9H-fluorene
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Record name 4-METHYL-9H-FLUORENE
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Synthesis routes and methods

Procedure details

A solution of 9-hydroxyfluoren-4-methanol (2.6 g, 12.2 mmol) in 1.1 EtOAc:AcOH was charged with catalytic amount of 10% palladium on charcoal. The mixture was treated with hydrogen under 1600 psi, at room temperature for three days. The catalyst was removed and the solvent was evaporated under reduced pressure. Recrystalyzation from MeOH afforded 1.7 g (77.0%) of the product as a light yellow solid.
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77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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